molecular formula C10H11FN2O6S B2412724 MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate CAS No. 2288708-51-8

MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate

Cat. No.: B2412724
CAS No.: 2288708-51-8
M. Wt: 306.26
InChI Key: DVLBRNONNWFVEF-UHFFFAOYSA-N
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Description

MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate is a chemical compound with the molecular formula C10H11FN2O6S. It is known for its unique structural features, which include a fluoro-nitrophenyl group and a methanesulfonamido group attached to an acetate backbone.

Properties

IUPAC Name

methyl 2-(4-fluoro-N-methylsulfonyl-2-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O6S/c1-19-10(14)6-12(20(2,17)18)8-4-3-7(11)5-9(8)13(15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLBRNONNWFVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=C(C=C(C=C1)F)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate typically involves the reaction of methyl glycinate with 4-fluoro-2-nitrobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of methyl glycinate attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The biological activity of methyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate has been explored in several studies, revealing its potential as an inhibitor of various biological targets, including enzymes and receptors involved in critical cellular processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. This compound may demonstrate efficacy against various pathogens, potentially contributing to the development of new antibiotics.

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitumor Activity

The structural characteristics of this compound suggest it may possess antitumor properties. Preliminary studies on related compounds have shown that modifications can enhance cytotoxic effects against various cancer cell lines.

Activity TypeCell LineIC50 (μM)Notes
AntitumorHT29 (Colon Cancer)<1.98Significant growth inhibition
AntitumorJurkat T Cells<1.61Enhanced by electron-donating groups

Case Studies

Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives similar to this compound can inhibit biofilm formation in bacterial cultures, suggesting its potential as a therapeutic agent against biofilm-associated infections.

Cytotoxicity Assays : Research has shown that compounds with electron-donating groups enhance cytotoxicity in cancer cells. This suggests that the structural elements of this compound could similarly influence its antitumor properties.

Mechanism of Action

The mechanism of action of MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonamido group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluoro-2-nitrophenyl)acetate
  • Methyl 2-(4-chloro-2-nitrophenyl)methanesulfonamidoacetate
  • Methyl 2-(4-bromo-2-nitrophenyl)methanesulfonamidoacetate

Uniqueness

MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate is unique due to the presence of both a fluoro-nitrophenyl group and a methanesulfonamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate (CAS No. 2288708-51-8) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H11FN2O6S
  • Molecular Weight : 306.26 g/mol
  • Purity : >95%

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, potentially influencing pathways involved in inflammation and cellular signaling. The presence of the nitrophenyl and methanesulfonamide groups suggests that it may act as a modulator of enzymatic activity or receptor binding.

Antimicrobial Properties

Preliminary studies indicate that derivatives with similar structures exhibit antimicrobial activity. For instance, compounds containing nitrophenyl moieties have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Research on related compounds has demonstrated significant anti-inflammatory effects. For example, some sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Neuroprotective Effects

In studies involving neurotoxicity models, compounds similar to this compound have been evaluated for their neuroprotective properties. The modulation of nitric oxide (NO) pathways appears to be a common theme in these studies, indicating potential benefits in neurodegenerative conditions .

Study 1: Neurotoxicity and Nitric Oxide Modulation

A study investigated the effects of nitroindazole derivatives on methamphetamine-induced neurotoxicity. The findings suggested that these compounds could mitigate dopamine depletion by modulating NO levels, which is critical for neuronal health . While specific data on this compound is limited, the implications of NO modulation are relevant.

Study 2: Antimicrobial Activity

Research on related nitrophenyl compounds revealed potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the nitrophenyl position could enhance antimicrobial efficacy . This suggests a potential pathway for exploring the biological activity of this compound.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialNitroindazole derivativesInhibition of bacterial growth
Anti-inflammatorySulfonamide derivativesCOX inhibition, reduced inflammation
NeuroprotectiveNitroindazole derivativesMitigation of neurotoxicity via NO modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The compound can be synthesized via sulfonamide acylation. A typical route involves reacting N-(4-fluoro-2-nitrophenyl)methanesulfonamide with methyl chloroacetate under reflux in an aprotic solvent (e.g., THF or DMF) with a base like triethylamine to neutralize HCl byproducts. Optimization includes temperature control (60–80°C), stoichiometric ratios (1:1.2 sulfonamide:ester), and inert atmosphere to prevent nitro-group reduction . For analogs, acetic anhydride has been used as both solvent and acylating agent in reflux conditions, followed by ice quenching and recrystallization from ethanol .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol or ethyl acetate is preferred due to the compound’s moderate polarity. Slow evaporation of ethanolic solutions yields high-purity crystals suitable for X-ray analysis . Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves nitro-group-containing intermediates, with TLC monitoring (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic methods are most informative for characterizing the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the methoxy singlet (~δ 3.7 ppm), sulfonamide NH (δ ~10–11 ppm, broad), and aromatic protons (δ 7.5–8.5 ppm) .
  • IR : Confirm sulfonamide (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functionalities .
  • MS (ESI+) : Molecular ion [M+H]+ expected at m/z ~329.

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 4-fluoro-2-nitro substituent influence the compound’s reactivity?

  • Methodological Answer : The nitro and fluoro groups synergistically deactivate the phenyl ring, reducing nucleophilic aromatic substitution (NAS) rates. Comparative studies with chloro or methyl analogs (e.g., ’s 4-chloro derivative) show slower reaction kinetics in NAS, confirmed by Hammett plots or DFT-calculated σ+ values . Reactivity can be probed via competition experiments with substituted benzenesulfonamides.

Q. What experimental approaches are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework ( ):

  • Abiotic Stability : Hydrolysis studies (pH 4–9 buffers, 25–50°C) with LC-MS monitoring.
  • Biotic Degradation : Use soil/water microcosms spiked with the compound; track degradation products via HRMS and 19F NMR .
  • Partitioning : Determine logP (shake-flask method) and soil adsorption coefficients (OECD Guideline 106).

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates the methanesulfonamido moiety’s electron density and electrostatic potential. Docking simulations (AutoDock Vina) model interactions with enzymes like carbonic anhydrase, leveraging the sulfonamide’s zinc-binding affinity . Compare with crystallographic data from related structures (e.g., ’s methylsulfonyl-pyrimidine derivative).

Q. What strategies resolve contradictory crystallographic data among aryl methanesulfonamido acetates?

  • Methodological Answer : Discrepancies in bond angles/packing (e.g., nitro-group torsion angles in vs. ) arise from substituent effects. High-resolution XRD (≤0.8 Å) and Hirshfeld surface analysis quantify intermolecular interactions (e.g., C–H⋯O vs. π-stacking). Temperature-dependent crystallography (100–298 K) clarifies thermal motion artifacts .

Q. What mechanistic insights can thermal decomposition studies provide?

  • Methodological Answer : TGA-DSC (10°C/min, N2 atmosphere) reveals decomposition steps: nitro-group elimination (~200°C), sulfonamide cleavage (~300°C). Coupled with GC-MS, this identifies volatile byproducts (e.g., NOx, fluorobenzene derivatives). Compare with analog data (’s nitrophenyl acetate) to differentiate substituent-driven pathways.

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